molecular formula C9H11Cl3OSi B1590587 3-Phenoxypropyltrichlorosilane CAS No. 60333-76-8

3-Phenoxypropyltrichlorosilane

Cat. No.: B1590587
CAS No.: 60333-76-8
M. Wt: 269.6 g/mol
InChI Key: BGSBEWOQSOBCCU-UHFFFAOYSA-N
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Scientific Research Applications

3-Phenoxypropyltrichlorosilane has a wide range of applications in scientific research:

Safety and Hazards

3-Phenoxypropyltrichlorosilane is classified as causing severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye protection. It should not be inhaled, and in case of contact, the affected area should be washed off with soap and plenty of water .

Preparation Methods

3-Phenoxypropyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl phenyl ether with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

3-Phenoxypropyltrichlorosilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-Phenoxypropyltrichlorosilane can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its high reactivity and versatility in various applications.

Properties

IUPAC Name

trichloro(3-phenoxypropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3OSi/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBEWOQSOBCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529309
Record name Trichloro(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60333-76-8
Record name [3-(Trichlorosilyl)propoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60333-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloro(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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